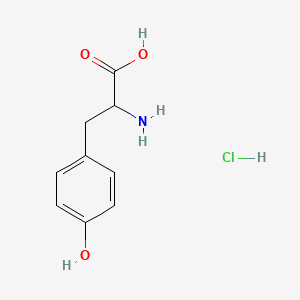
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride typically involves the reaction of 4-hydroxyphenylacetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce tyrosine, which is then chemically converted to its hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Converts the phenolic hydroxyl group to a quinone structure
Reduction: Reduces the quinone back to the phenolic form
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Restored phenolic compounds
Substitution: Various substituted tyrosine derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride involves its conversion to L-DOPA, which is then decarboxylated to produce dopamine. Dopamine acts on dopamine receptors in the brain, influencing mood, motivation, and motor control . The compound also participates in the synthesis of other neurotransmitters like norepinephrine and epinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The natural form of tyrosine, used in protein synthesis
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease
Phenylalanine: Another amino acid that is a precursor to tyrosine
Uniqueness
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free amino acid form . This makes it particularly useful in pharmaceutical formulations and research applications .
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H |
InChI-Schlüssel |
JJWFIVDAMOFNPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
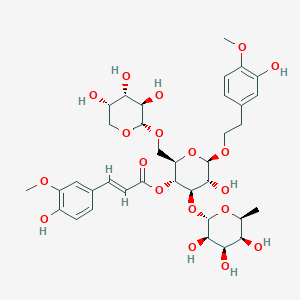
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
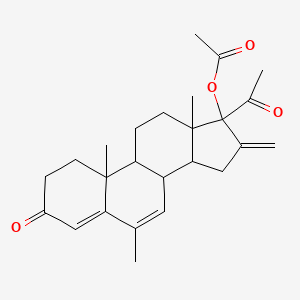
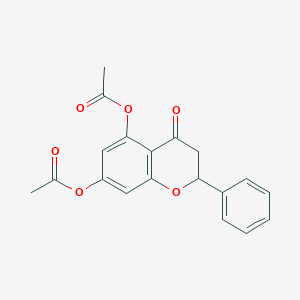
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
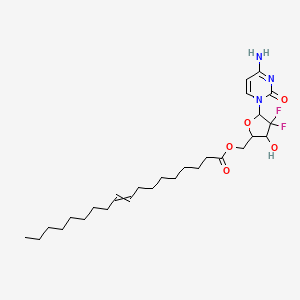

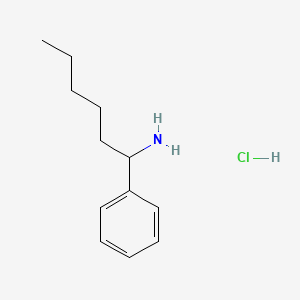
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)
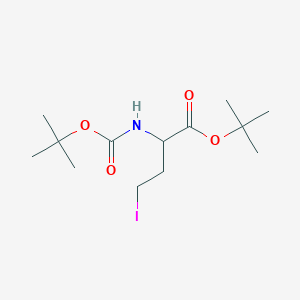
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
